N-(6-乙氧基嘧啶-4-基)-2-(三氟甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

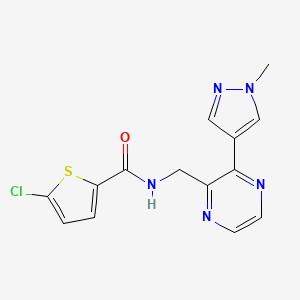

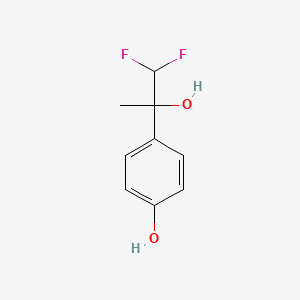

The compound "N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The benzenesulfonamide moiety often serves as a zinc-binding group in enzyme inhibitors, particularly carbonic anhydrases, which are relevant in the treatment of conditions like glaucoma .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a suitable amine with benzenesulfonyl chloride. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high purity . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved a specific reaction sequence to introduce the pyrimidine and benzenesulfonamide groups . Although the exact synthesis of "N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide" is not detailed in the provided papers, it can be inferred that a similar approach could be used, starting with an ethoxypyrimidine derivative and a trifluoromethyl benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can further be substituted with various functional groups. The crystal structure of similar compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, shows π-π interactions and hydrogen bonding, contributing to the stability of the molecular structure . These interactions are crucial for the biological activity of the compounds as they can influence the binding affinity to target enzymes or receptors.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the sulfonamide group can form hydrogen bonds with amino acids in the active site of enzymes, as seen in the inhibition of carbonic anhydrase . Additionally, the reactivity of the benzenesulfonamide moiety can be utilized in the formation of glycosidic linkages, as demonstrated by the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents like the ethoxypyrimidine and trifluoromethyl groups can affect the compound's solubility, melting point, and overall reactivity. For example, the presence of electron-withdrawing groups such as trifluoromethyl can increase the acidity of the sulfonamide hydrogen, potentially enhancing its ability to form hydrogen bonds . The exact physical properties of "N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide" would require empirical determination through techniques such as NMR, IR spectroscopy, and X-ray crystallography, as seen in the characterization of related compounds .

科学研究应用

蛛网膜下腔出血的治疗

研究表明与苯磺酰胺相关的内皮素受体拮抗剂对蛛网膜下腔出血引起的脑血管痉挛具有治疗效果。口服这些化合物可以显著降低血管的收缩,表明对蛛网膜下腔出血的人类患者具有潜在的治疗应用 (Zuccarello 等,1996)。

气道平滑肌收缩

研究探索了苯磺酰胺衍生物对人气道平滑肌收缩的影响。这些化合物作为内皮素受体的拮抗剂,可以帮助减轻内皮素-1(一种强效血管收缩剂)引起的收缩。这表明在治疗呼吸系统疾病方面具有潜在的应用 (Takahashi 等,1997)。

抗增殖活性

发现一些苯磺酰胺衍生物对各种肿瘤细胞系具有显着的抗增殖活性。这表明它们有可能作为先导化合物用于开发新的抗癌剂 (Motavallizadeh 等,2014)。

糖苷键的形成

在化学合成中,某些与苯磺酰胺相关的化合物已被用于将硫代糖苷转化为糖基三氟甲磺酸酯,有助于形成多种糖苷键。这对于复杂的碳水化合物合成具有重要意义,而复杂的碳水化合物合成在各种生物过程中至关重要 (Crich & Smith,2001)。

抗菌活性

苯磺酰胺衍生物已显示出有希望的抗菌活性,使其成为开发新抗菌剂的潜在候选者。这包括对细菌和真菌的疗效,展示了广谱作用 (Abbas 等,2017)。

抑制碳酸酐酶和基质金属蛋白酶

最近的研究表明,一些苯磺酰胺衍生物可以抑制碳酸酐酶和基质金属蛋白酶,表明它们在治疗青光眼和各种癌症等疾病方面具有潜在应用 (Esteves 等,2010)。

属性

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c1-2-22-12-7-11(17-8-18-12)19-23(20,21)10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYLQANICBLEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)